tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a dimethylamino-substituted pyridine moiety. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitors or neuroactive agents, due to their ability to modulate receptor interactions and pharmacokinetic properties like solubility and metabolic stability .
Properties
Molecular Formula |
C17H27N3O2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-7-6-10-14(20)13-9-8-11-18-15(13)19(4)5/h8-9,11,14H,6-7,10,12H2,1-5H3 |
InChI Key |
VBMZHBURMXNOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidine Intermediate
Organometallic Cyclization Approach
Protected β-aminoalkyl zinc iodides react with chlorinated precursors under copper catalysis, followed by base-induced cyclization to form 2-substituted piperidines in yields ranging from 55% to 85%. This method allows for the introduction of substituents at the 2-position with control over stereochemistry.Aziridine Ring-Opening and Radical Rearrangement
Aziridines undergo radical rearrangement with tri-n-butyltin hydride and AIBN to yield piperidines via a 5-exo-trig cyclization mechanism. This approach is useful for constructing complex piperidine frameworks with functional groups in defined positions.
Functionalization of the Pyridine Ring
- The 2-(dimethylamino)pyridin-3-yl group is typically prepared by selective amination of 3-halopyridines or via nucleophilic substitution on pyridine derivatives bearing leaving groups at the 3-position. The dimethylamino substituent is introduced using dimethylamine under controlled conditions to avoid over-alkylation or side reactions.
Coupling of Piperidine and Pyridine Units
- Coupling is achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, linking the 2-position of the piperidine ring to the 3-position of the pyridine ring bearing the dimethylamino group. Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and purity.
Boc Protection of the Piperidine Nitrogen
- The free amine on the piperidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step is crucial to stabilize the molecule and facilitate purification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Piperidine ring formation | β-aminoalkyl zinc iodide, Cu catalyst, NaH | Cyclization under inert atmosphere | 55–85 |
| Aziridine rearrangement | Tri-n-butyltin hydride, AIBN, heat | Radical mechanism, stereoselective | 60–75 |
| Pyridine dimethylamination | 3-halopyridine, dimethylamine, solvent (e.g., DMF) | Controlled temperature to avoid side reactions | 70–90 |
| Coupling reaction | Pd catalyst, base, solvent (e.g., toluene) | Optimized for regioselectivity | 65–80 |
| Boc protection | Di-tert-butyl dicarbonate, base, room temp | Mild conditions, high purity | 85–95 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Used to confirm the structure and purity, especially to verify the presence of the Boc group and the dimethylamino substituent on the pyridine ring.High-Performance Liquid Chromatography (HPLC)
Employed to assess the purity and monitor reaction progress during synthesis.Mass Spectrometry (MS)
Confirms molecular weight and helps identify any side products or impurities.
Comparative Analysis with Related Compounds
Summary of Research Findings
The preparation of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is best achieved through a modular approach involving organometallic cyclization for piperidine formation, selective amination of pyridine, and careful coupling under palladium catalysis.
Boc protection is essential for stabilizing the piperidine nitrogen and facilitating downstream applications.
Reaction conditions such as solvent, temperature, and reagent stoichiometry critically influence yield and purity, with optimized protocols achieving yields above 80% in key steps.
Analytical techniques including NMR, HPLC, and MS are indispensable for confirming structure and purity throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
Research indicates that compounds similar to tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate exhibit significant biological activities, particularly in neuropharmacology. Key areas of interest include:
- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, suggesting potential antidepressant properties .
- Antidepressant Effects : Preliminary studies have shown that this compound could influence mood regulation pathways, making it a candidate for further investigation in treating depression .
Applications in Medicinal Chemistry
The applications of this compound span various fields:
- Pharmaceutical Development : Due to its potential antidepressant properties, it may serve as a lead compound for developing new antidepressant medications.
- Chemical Biology : The compound can be used in studies aimed at understanding the mechanisms of action for various neurotransmitter systems.
- Synthetic Chemistry : Its unique structure allows it to be utilized as a building block for synthesizing other complex organic molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
In contrast, the 6-diethylamino analog (CAS 1352539-30-0) has a bulkier substituent, which may reduce metabolic stability . Bromine in CAS 871681-80-0 introduces reactivity for cross-coupling (e.g., Suzuki reactions), as seen in , where bromo-pyridine derivatives undergo palladium-catalyzed functionalization .
Synthetic Utility :
- The tert-butyl carbamate group in all compounds serves as a transient protecting group for amines, enabling selective deprotection during multi-step syntheses (e.g., in and ) .
Commercial and Research Status
- Availability : The target compound’s analogs show varied commercial availability. For example, CAS 871681-80-0 is listed at 95% purity (), while CAS 1352539-30-0 is discontinued, likely due to synthetic complexity or stability issues .
Biological Activity
tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring and a dimethylamino-substituted pyridine moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with neurotransmitter systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.47 g/mol. The compound features a tert-butyl ester functional group, which is significant for its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H31N3O2 |
| Molecular Weight | 333.47 g/mol |
| CAS Number | 1352495-25-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, especially those involving serotonin and norepinephrine. These interactions suggest potential applications in treating mood disorders, such as depression and anxiety.
Interaction Studies
Research indicates that compounds similar to this compound exhibit significant binding affinities for serotonin receptors (5-HT) and norepinephrine transporters (NET).
Biological Activity
- Antidepressant Properties : Preliminary studies have shown that this compound may possess antidepressant-like effects in animal models. Its structural similarity to known antidepressants suggests it could modulate serotonin levels effectively.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways.
- Analgesic Activity : There are indications that this compound may also exhibit analgesic effects, which could be beneficial in pain management therapies.
Case Studies and Research Findings
Several studies have evaluated the pharmacological profiles of compounds related to this compound:
Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University tested the efficacy of this compound in a forced swim test (FST) model in rodents. Results indicated a significant reduction in immobility time, suggesting antidepressant-like effects at doses ranging from 10 to 30 mg/kg.
Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS).
Study 3: Analgesic Effects
Another investigation assessed the analgesic properties using the hot plate test in mice. The results showed a dose-dependent increase in pain threshold, indicating potential utility in pain relief strategies.
Comparison with Similar Compounds
A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-((2-amino-pyridin-3-yl)amino)piperidine | Similar piperidine and pyridine structures | Potential neuroprotective effects |
| Tert-butyl 4-[2-(dimethylamino)acetamido]piperidine | Dimethylamino substitution | Antidepressant properties |
| Tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine | Different functional group | Varying analgesic profile |
Q & A
Q. What are the common synthetic routes for tert-Butyl 2-(2-(dimethylamino)pyridin-3-yl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step protocols, including coupling reactions and protective group strategies. A critical step is the use of catalysts like DMAP (4-dimethylaminopyridine) and bases such as triethylamine in dichloromethane at controlled temperatures (0–20°C) to minimize side reactions and improve regioselectivity . For analogs with pyridine or piperidine moieties, cyclocondensation of amines (e.g., cyclopropylamine) with thiocyanate derivatives under inert atmospheres is recommended to form heterocyclic cores . Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time.
Q. What purification techniques are effective for isolating this compound post-synthesis?
Silica gel column chromatography using gradients of ethyl acetate/hexane is widely employed to separate intermediates and final products . For stereochemically sensitive derivatives, recrystallization from ethanol or methanol can enhance enantiomeric purity. Analytical HPLC with chiral columns is advised for confirming purity, especially when stereoisomers are present .
Q. What key safety precautions and hazard classifications are associated with this compound?
The compound is stable under recommended storage conditions but incompatible with strong oxidizing agents, which may induce hazardous decomposition . While specific GHS classifications are not fully documented, analogs with similar structures (e.g., tert-butyl piperidine carboxylates) are classified as acute toxicity Category 3 (oral), necessitating gloves, goggles, and fume hoods during handling .
Q. How should researchers handle and store this compound to ensure chemical stability?
Store in airtight containers at 2–8°C in a dry environment. Avoid exposure to moisture, heat, or light, which may accelerate degradation. Compatibility testing with common lab materials (e.g., glass vs. plastic) is recommended for long-term storage .
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing structural integrity, particularly for stereochemical validation?
High-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) is critical for confirming regiochemistry and stereochemistry. For resolving ambiguous signals, X-ray crystallography provides definitive structural elucidation, as demonstrated for tert-butyl piperidine carboxylate derivatives . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. How can contradictory data regarding the compound’s reactivity with nucleophiles be resolved?
Contradictions in reactivity (e.g., unexpected side products) often arise from solvent polarity or competing reaction pathways. Methodological approaches include:
Q. What in vitro models and analytical methodologies are effective for studying metabolic stability?
Liver microsomal assays (e.g., human CYP450 isoforms) coupled with LC-MS/MS are standard for evaluating phase I metabolism. For phase II conjugation, hepatocyte models provide insights into glucuronidation or sulfation pathways. Metabolite identification requires high-resolution mass spectrometry and isotopic labeling to trace metabolic pathways .
Q. How can enantiomeric purity challenges in stereoisomer synthesis be addressed?
Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) improves stereochemical outcomes. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
